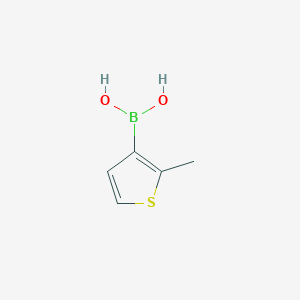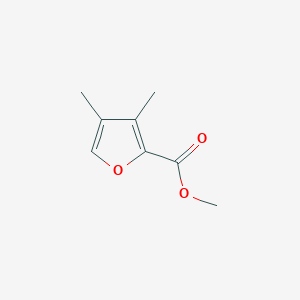
Methyl 3,4-dimethylfuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,4-dimethylfuran-2-carboxylate (MDFC) is a chemical compound that belongs to the furan family. It is a colorless liquid with a fruity odor and is widely used in various industries. MDFC has gained significant attention due to its potential applications in the field of scientific research.
Mécanisme D'action
Methyl 3,4-dimethylfuran-2-carboxylate has been reported to exhibit various biological activities such as anti-inflammatory, antioxidant, and antitumor activities. The mechanism of action of Methyl 3,4-dimethylfuran-2-carboxylate is not yet fully understood. However, it is believed that Methyl 3,4-dimethylfuran-2-carboxylate exerts its biological activities by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Effets Biochimiques Et Physiologiques
Methyl 3,4-dimethylfuran-2-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. Methyl 3,4-dimethylfuran-2-carboxylate also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, Methyl 3,4-dimethylfuran-2-carboxylate has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3,4-dimethylfuran-2-carboxylate has several advantages as a reagent in lab experiments. It is a stable and relatively safe compound to handle. Methyl 3,4-dimethylfuran-2-carboxylate is also readily available and can be synthesized in moderate yields. However, Methyl 3,4-dimethylfuran-2-carboxylate has some limitations as well. It is a relatively expensive compound, which may limit its use in large-scale experiments. Also, the purity of the product may vary depending on the synthesis method used.
Orientations Futures
Methyl 3,4-dimethylfuran-2-carboxylate has significant potential for future research. One possible direction is the synthesis of novel furan-based compounds with improved biological activities. Methyl 3,4-dimethylfuran-2-carboxylate can also be used as a starting material for the synthesis of various natural products. Furthermore, the mechanism of action of Methyl 3,4-dimethylfuran-2-carboxylate needs to be further elucidated to better understand its biological activities. Finally, the development of new synthesis methods for Methyl 3,4-dimethylfuran-2-carboxylate with higher yields and purity would be of great interest to the scientific community.
Conclusion:
In conclusion, Methyl 3,4-dimethylfuran-2-carboxylate is a chemical compound with significant potential for scientific research. It has various applications in the field of organic synthesis, pharmaceuticals, and agrochemicals. Methyl 3,4-dimethylfuran-2-carboxylate exhibits various biological activities such as anti-inflammatory, antioxidant, and antitumor activities. The mechanism of action of Methyl 3,4-dimethylfuran-2-carboxylate is not yet fully understood, and further research is needed to elucidate its biological activities. Methyl 3,4-dimethylfuran-2-carboxylate has several advantages as a reagent in lab experiments, but also has some limitations. Finally, the future directions for Methyl 3,4-dimethylfuran-2-carboxylate research include the synthesis of novel furan-based compounds, the elucidation of its mechanism of action, and the development of new synthesis methods.
Méthodes De Synthèse
Methyl 3,4-dimethylfuran-2-carboxylate can be synthesized via the reaction between 3,4-dimethylfuran and methyl chloroformate in the presence of a base such as potassium carbonate. The reaction yields Methyl 3,4-dimethylfuran-2-carboxylate as the major product with a moderate yield. The purity of the product can be improved by using various purification techniques such as distillation, recrystallization, and column chromatography.
Applications De Recherche Scientifique
Methyl 3,4-dimethylfuran-2-carboxylate has various potential applications in the field of scientific research. It is used as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and flavors. Methyl 3,4-dimethylfuran-2-carboxylate is also used as a solvent and reagent in organic synthesis. It is an important intermediate in the synthesis of furan-based compounds, which have significant biological activities.
Propriétés
Numéro CAS |
199728-18-2 |
|---|---|
Nom du produit |
Methyl 3,4-dimethylfuran-2-carboxylate |
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
methyl 3,4-dimethylfuran-2-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-5-4-11-7(6(5)2)8(9)10-3/h4H,1-3H3 |
Clé InChI |
GIZQEMOBQLYMAM-UHFFFAOYSA-N |
SMILES |
CC1=COC(=C1C)C(=O)OC |
SMILES canonique |
CC1=COC(=C1C)C(=O)OC |
Synonymes |
2-Furancarboxylicacid,3,4-dimethyl-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



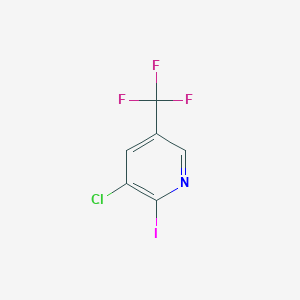
![Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B173840.png)
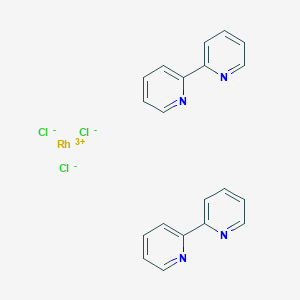
![7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B173845.png)
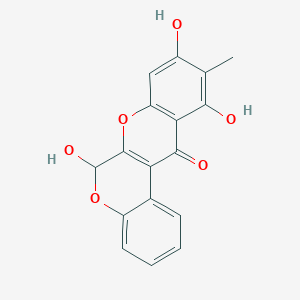
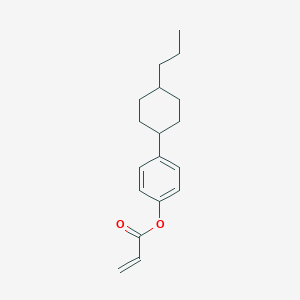
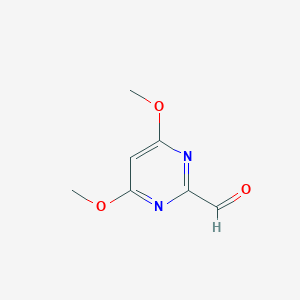
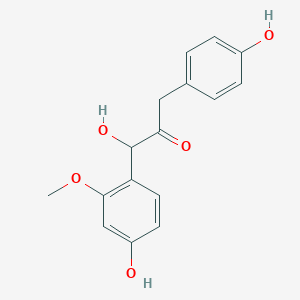
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)
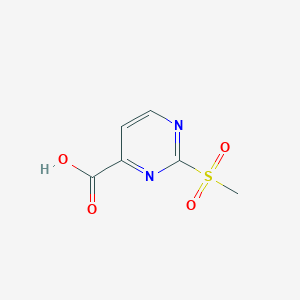
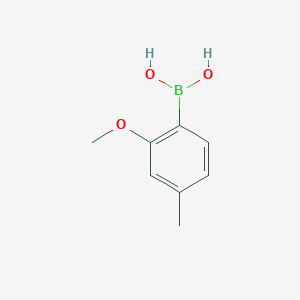
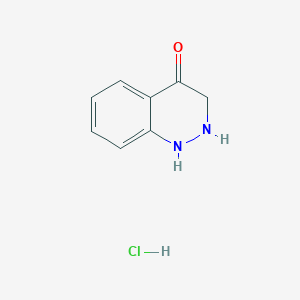
![3-Methoxy-4-[3-(1-pyrrolidinyl)propoxy]-benzoic acid Hydrochloride](/img/structure/B173878.png)
